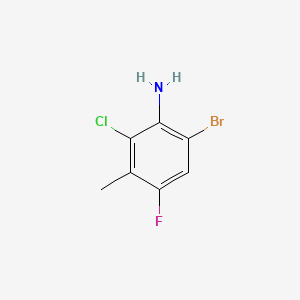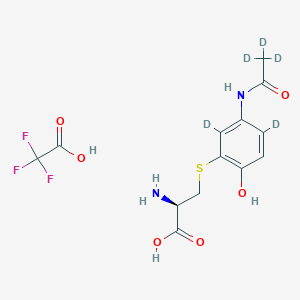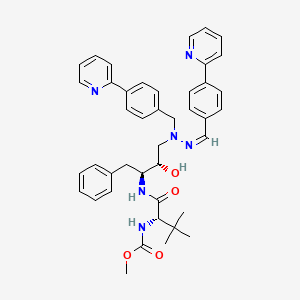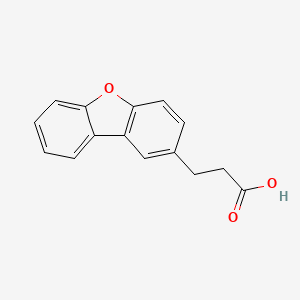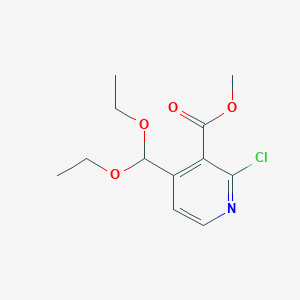
Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is particularly interesting due to its unique structure, which includes a chloro group, a diethoxymethyl group, and a carboxylate ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate typically involves the reaction of 2-chloro-4-(diethoxymethyl)pyridine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylic acid.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
科学研究应用
Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and diethoxymethyl groups can enhance its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry.
相似化合物的比较
Similar Compounds
- Methyl 2-chloro-4-(methoxymethyl)pyridine-3-carboxylate
- Methyl 2-chloro-4-(ethoxymethyl)pyridine-3-carboxylate
- Methyl 2-chloro-4-(propoxymethyl)pyridine-3-carboxylate
Uniqueness
Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate is unique due to the presence of the diethoxymethyl group, which can influence its reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H16ClNO4 |
|---|---|
分子量 |
273.71 g/mol |
IUPAC 名称 |
methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H16ClNO4/c1-4-17-12(18-5-2)8-6-7-14-10(13)9(8)11(15)16-3/h6-7,12H,4-5H2,1-3H3 |
InChI 键 |
XMTYXFNHWIITHN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=C(C(=NC=C1)Cl)C(=O)OC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


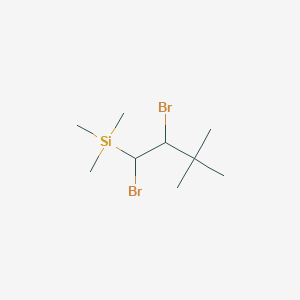
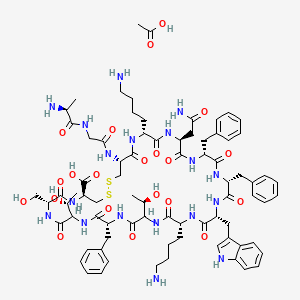


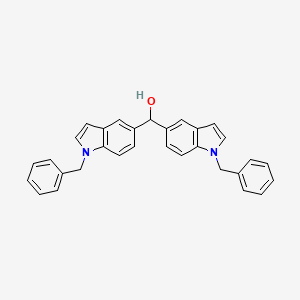

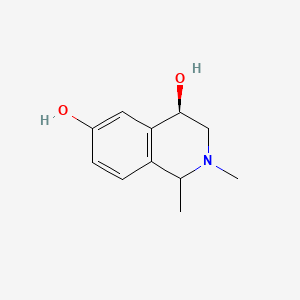
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)
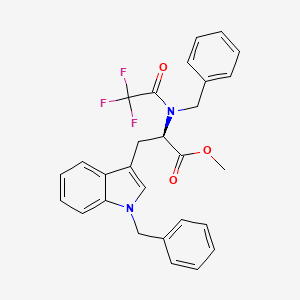
![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
